

Spectroscopic Data of 6-Bromo-1methylcyclohexene: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-1-methylcyclohexene

Cat. No.: B3383314

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Disclaimer: Direct experimental spectroscopic data for **6-bromo-1-methylcyclohexene** is not readily available in public databases. This guide provides predicted spectroscopic information based on the analysis of the closely related compound, **1-methylcyclohexene**. The experimental protocols described are generalized procedures for the analysis of similar organic compounds.

Introduction

6-Bromo-1-methylcyclohexene is a halogenated unsaturated cyclic hydrocarbon. The presence of a bromine atom at the allylic position, adjacent to the carbon-carbon double bond, makes it a valuable intermediate in organic synthesis. Accurate structural elucidation of this compound is critical for its application in research and development. This technical guide provides a summary of its physical properties and an in-depth look at the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, using 1-methylcyclohexene as a reference.

Physicochemical Properties of 6-Bromo-1-methylcyclohexene

While detailed spectroscopic data is limited, some basic physicochemical properties have been reported.



Property	Value
Molecular Formula	C7H11Br
Molecular Weight	175.07 g/mol
Appearance	Colorless to light yellow liquid
Boiling Point	166.7 °C at 760 mmHg (Predicted)
Density	1.325 g/cm³ (Predicted)
Refractive Index	1.513 (Predicted)

Predicted Spectroscopic Data (Based on 1-Methylcyclohexene)

The following tables summarize the expected spectroscopic data for **6-bromo-1-methylcyclohexene**. These predictions are based on the known data for 1-methylcyclohexene, with anticipated shifts due to the presence of the bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum is expected to show signals corresponding to the different proton environments. The presence of the electronegative bromine atom at the allylic position (C6) will cause a significant downfield shift for the proton attached to that carbon.



Signal Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Vinylic Proton (- C=CH-)	~5.5 - 5.8	m	1H
Allylic Proton (-CHBr-)	~4.2 - 4.5	m	1H
Allylic Protons (-C=C-CH ₂ -)	~2.0 - 2.3	m	2H
Methyl Protons (-CH₃)	~1.6 - 1.7	S	3H
Cyclohexane Ring Protons	~1.7 - 2.2	m	4H

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum will provide information on the different carbon environments. The carbon atom bonded to bromine (C6) will be significantly shifted downfield.[1]

Carbon Assignment	Predicted Chemical Shift (ppm)
Quaternary Alkene Carbon (C1)	~130 - 135
Tertiary Alkene Carbon (C2)	~125 - 130
Allylic Carbon (-CHBr-) (C6)	~50 - 60
Allylic Carbon (-C=C-CH2-) (C3)	~25 - 35
Methyl Carbon (-CH₃)	~20 - 25
Cyclohexane Ring Carbons (C4, C5)	~20 - 30

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.



Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
C=C Stretch (alkene)	~1640 - 1680	Medium
=C-H Stretch (vinylic)	~3000 - 3100	Medium
C-H Stretch (aliphatic)	~2850 - 3000	Strong
C-Br Stretch	~500 - 600	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **6-bromo-1-methylcyclohexene**, the mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[2]

m/z (Mass-to-Charge Ratio)	Proposed Fragment	Notes
174/176	[M] ⁺ (Molecular Ion)	Isotopic peaks for ⁷⁹ Br and ⁸¹ Br
95	[M - Br]+	Loss of bromine radical
81	[M - Br - CH ₂] ⁺ or Retro-Diels- Alder fragment	Further fragmentation

Experimental Protocols Synthesis of 6-Bromo-1-methylcyclohexene

A common method for the synthesis of allylic bromides is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator.[3][4][5][6]

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylcyclohexene in a non-polar solvent such as carbon tetrachloride (CCl₄).[6]



- Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN) to the solution.[4]
- The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the radical chain reaction.[3]
- The reaction progress is monitored by TLC or GC.
- Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
- The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by vacuum distillation or column chromatography to yield 6bromo-1-methylcyclohexene.

Spectroscopic Analysis

NMR Spectroscopy[7][8]

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
- Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy[9][10][11][12]

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the
neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total
Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the
ATR crystal.



- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.
- Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

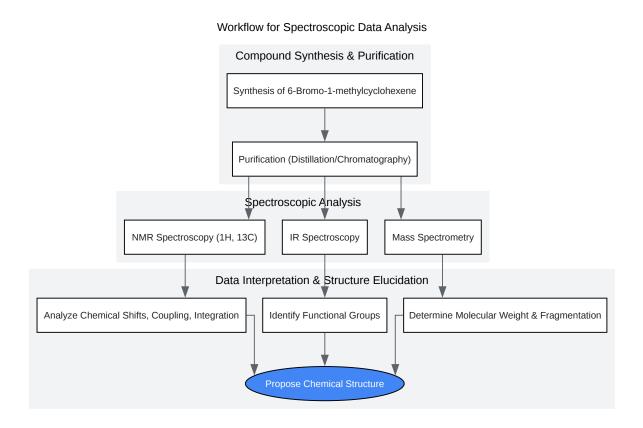
Mass Spectrometry[13][14][15][16]

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).
- Ionization: Utilize electron ionization (EI) to generate the molecular ion and fragment ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an unknown organic compound using spectroscopic methods.





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Caption: A logical workflow for the synthesis, purification, and structural elucidation of **6-Bromo-1-methylcyclohexene** using various spectroscopic techniques.

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